4-(Perfluoroethoxy)aniline hydrochloride
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Overview
Description
4-(Perfluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H6F5NO·HCl. It is a derivative of aniline, where the hydrogen atoms in the ethoxy group are replaced by fluorine atoms, making it a perfluorinated compound. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluoroethoxy)aniline hydrochloride typically involves a two-step process:
Reaction of 4-aminophenol with perfluoropropionic acid: This step is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields 4-(perfluoroethoxy)aniline.
Formation of the hydrochloride salt: The 4-(perfluoroethoxy)aniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Perfluoroethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aniline group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and nitric acid (HNO3). The reactions are typically carried out in the presence of a catalyst such as aluminum chloride (AlCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-(Perfluoroethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique chemical properties.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Perfluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride: Shares a similar core structure but has different substituents.
4-(Perfluorobutoxy)aniline hydrochloride: Another perfluorinated derivative with a longer perfluoroalkyl chain.
Uniqueness
4-(Perfluoroethoxy)aniline hydrochloride is unique due to its specific perfluoroethoxy group, which imparts distinct chemical properties such as high stability and resistance to degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6;/h1-4H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWDDCYQVXKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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